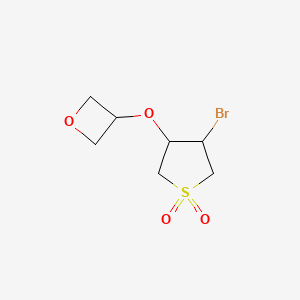
3-Bromo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, an oxetane ring, and a thiolane ring with a sulfone group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the oxetane ring through a nucleophilic substitution reaction. The thiolane ring is then formed through a cyclization reaction, and the sulfone group is introduced via oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a different thiolane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiolane derivatives, sulfoxides, and sulfones. These products can have different physical and chemical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
3-Bromo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials with specific properties, such as increased thermal stability or enhanced mechanical strength.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the oxetane ring can participate in various chemical reactions, leading to the formation of stable complexes with target molecules. The sulfone group can also interact with biological molecules, potentially inhibiting enzyme activity or altering protein function. These interactions can result in various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-(oxetan-3-yloxy)-benzonitrile
- 3-Bromo-4-(oxetan-3-yl)benzonitrile
Uniqueness
Compared to similar compounds, 3-Bromo-4-(oxetan-3-yloxy)-1lambda6-thiolane-1,1-dione is unique due to the presence of the thiolane ring with a sulfone group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve. For example, the sulfone group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Propiedades
Fórmula molecular |
C7H11BrO4S |
|---|---|
Peso molecular |
271.13 g/mol |
Nombre IUPAC |
3-bromo-4-(oxetan-3-yloxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H11BrO4S/c8-6-3-13(9,10)4-7(6)12-5-1-11-2-5/h5-7H,1-4H2 |
Clave InChI |
ABMHVCMPENWDBI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)OC2CS(=O)(=O)CC2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13319823.png)
![2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol](/img/structure/B13319833.png)

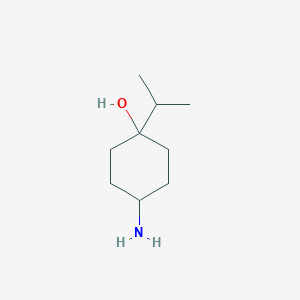
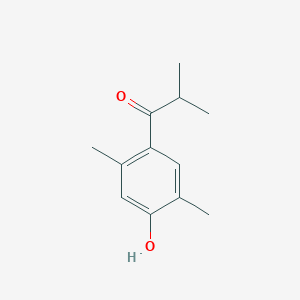
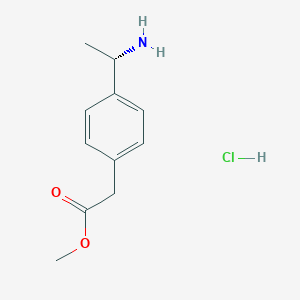
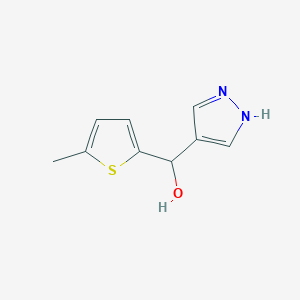
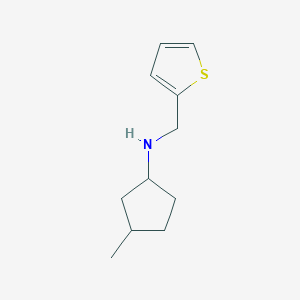
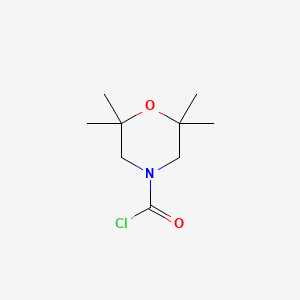
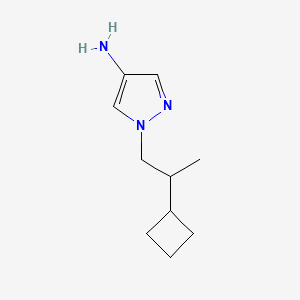
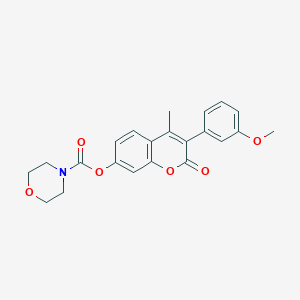
![1-[(3-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13319893.png)
![tert-butyl N-[1-(2-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamate](/img/structure/B13319909.png)

